2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidine
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Description
Scientific Research Applications
Herbicidal Activity
Research indicates that compounds related to 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidine, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, show excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).
Antimicrobial Activity
A study on similar compounds synthesized from 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives revealed significant antimicrobial activity. This highlights the potential use of these compounds, including this compound, in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Antitumor and Antiviral Activity
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, which include compounds like this compound, have been reported to possess antitumor and antiviral activities. This suggests their potential in the development of new therapeutic agents for treating cancers and viral infections (Fizer, Slivka, & Lendel, 2013).
Potential as Insecticidal Agents
A novel series of biologically active compounds, including triazolo[1,5-a]pyrimidine derivatives, have been synthesized and showed promising results as insecticidal agents. This underscores the potential use of this compound in pest control (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c1-30-15-6-3-12(4-7-15)2-5-14-8-9-25-18-27-19(28-29(14)18)31-17-16(21)10-13(11-26-17)20(22,23)24/h2-11H,1H3/b5-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCWGVGTYOYZLS-DJWKRKHSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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